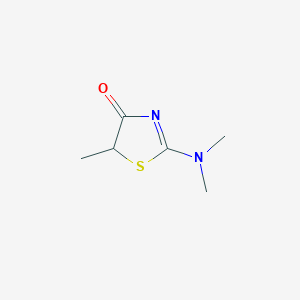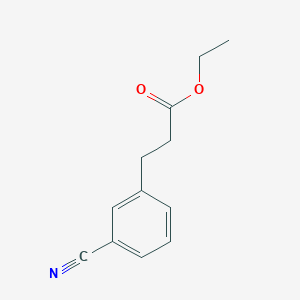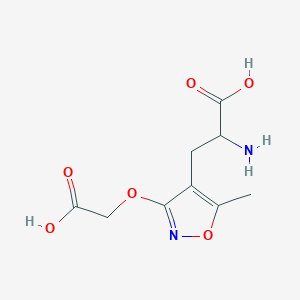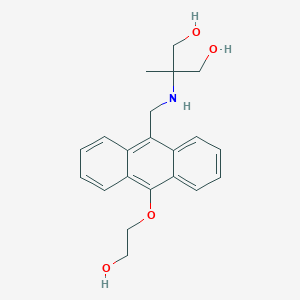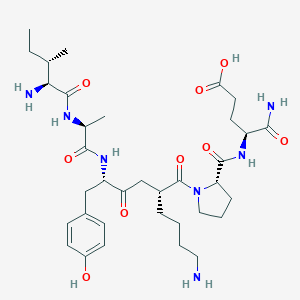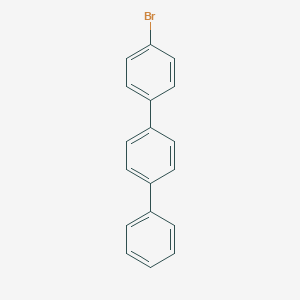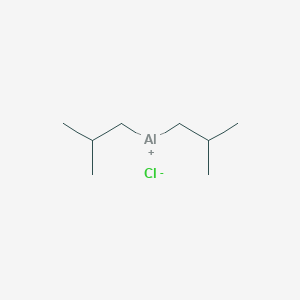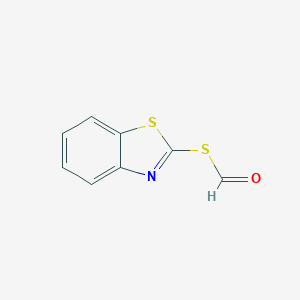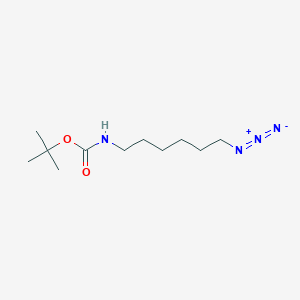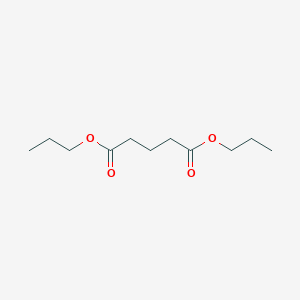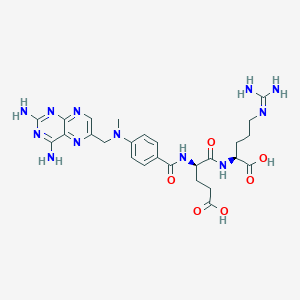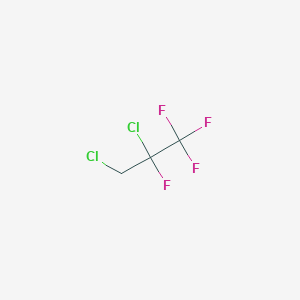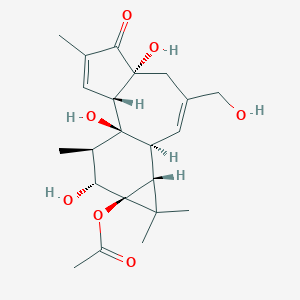
13-Acetylphorbol
Overview
Description
13-Acetylphorbol is a member of the phorbol ester family, which are tigliane diterpenoids. These compounds are known for their biological activities, including their role as tumor promoters. This compound is a small molecule with the chemical formula C22H30O7 and a molecular weight of 406.4694 g/mol .
Mechanism of Action
Target of Action
The primary target of 13-Acetylphorbol is Protein kinase C delta type . Protein kinase C (PKC) is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
It’s known that phorbol esters, the class of compounds to which this compound belongs, are potent activators of pkc . They bind to the regulatory domain of PKC, leading to its activation and subsequent phosphorylation of target proteins, which can result in diverse cellular responses.
Biochemical Pathways
PKC plays a crucial role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
Given its role as a pkc activator, it can be inferred that it may influence a variety of cellular responses, including changes in gene expression, cell cycle progression, and apoptosis .
Biochemical Analysis
Biochemical Properties
13-Acetylphorbol interacts with the Protein kinase C delta type in humans
Cellular Effects
It is known that phorbol esters, the class of compounds to which this compound belongs, can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with Protein kinase C delta type , but the exact nature of this interaction and how it influences the activity of the enzyme is not clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Acetylphorbol typically involves the acetylation of phorbol, a diterpene derived from the seeds of the Croton tiglium plant. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound is generally carried out through the extraction and purification of phorbol esters from Croton tiglium seeds. The seeds are subjected to solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions: 13-Acetylphorbol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various ester derivatives .
Scientific Research Applications
13-Acetylphorbol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a tool to study cell signaling pathways, particularly those involving protein kinase C.
Medicine: this compound is investigated for its potential anticancer properties and its role in modulating immune responses.
Industry: It is used in the development of bioactive compounds and as a reference material in quality control processes
Comparison with Similar Compounds
12-O-Tetradecanoylphorbol-13-acetate (TPA): Known for its potent tumor-promoting activity.
Phorbol 12-myristate 13-acetate (PMA): Used in research to activate PKC and study its effects on cells.
13-O-Tigloylphorbol-20-linoleate: Another phorbol ester with biological activity.
Uniqueness: 13-Acetylphorbol is unique due to its specific acetylation at the 13th position, which influences its biological activity and its interaction with molecular targets. This specific modification can result in different pharmacological properties compared to other phorbol esters .
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10-6-15-20(27,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,29-12(3)24)18(26)11(2)21(14,15)28/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3/t11-,14+,15-,16-,18-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSVJYOOAPRSDA-RPCQODIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954407 | |
| Record name | 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32752-29-7 | |
| Record name | Phorbol 13-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32752-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol 13-monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b,9-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 13-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phorbol 13-acetate, a phorbol ester, primarily interacts with and activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG), a natural PKC activator. [, , , , , , ] This activation leads to a cascade of downstream effects, including:
- Gene expression changes: Phorbol 13-acetate can induce or repress the expression of various genes, including proto-oncogenes like c-fos and c-jun, impacting cell proliferation and differentiation. [, , , , , ]
- Cell signaling modulation: It influences signaling pathways like the MAPK/ERK cascade, crucial for cell growth and survival. [, , ]
- Cellular responses: Phorbol 13-acetate can trigger diverse cellular responses depending on the cell type and context, including proliferation, differentiation, apoptosis, and inflammatory responses. [, , , , , , , , , , ]
ANone: While the provided research papers focus on the biological activity and mechanisms of phorbol 13-acetate, they do not delve into detailed spectroscopic data. For comprehensive structural information, refer to chemical databases like PubChem or ChemSpider.
ANone: The research provided primarily focuses on the biological and biochemical aspects of phorbol 13-acetate. Information regarding material compatibility, stability under various conditions, and applications outside a biological context is not discussed.
A: Phorbol 13-acetate itself is not known to possess catalytic properties. Its biological activity stems from its ability to bind to and activate PKC, acting as a modulator rather than a catalyst. [, , , , , , ] The research provided doesn't discuss any catalytic applications or reaction mechanisms related to phorbol 13-acetate.
A: Yes, computational docking simulations were employed to study the binding mode of phorbol 13-acetate and related compounds to the Cys2 domain of PKC. [] These simulations provided insights into the structural basis for the compounds' activity and selectivity.
A: The SAR of phorbol 13-acetate and related compounds has been investigated, revealing key structural features for activity: [, , ]
- A/B trans configuration: Phorbol derivatives with this configuration generally show higher activity compared to isophorbol derivatives with an A/B cis configuration. []
- Hydrophobic substituents: The presence and position of hydrophobic groups significantly influence biological activity, with a hydrophobic region between C-2 and C-9 being crucial. []
- C-20 acetylation: Acetylation at the C-20 hydroxyl group generally reduces the inhibitory effect on cytopathic effects induced by HIV-1. []
- C-4 methylation: Methylation at the C-4 hydroxyl group can significantly reduce both PKC activation and inhibition of HIV-1 induced cytopathic effects. []
ANone: The research provided focuses on the biological activity and mechanisms of action of phorbol 13-acetate. Information regarding its formulation, stability under various conditions, and strategies to improve its pharmaceutical properties is not discussed.
ANone: The provided research papers primarily focus on the biological activity of phorbol 13-acetate and its analogues. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices is not discussed. Always consult relevant safety data sheets and regulatory guidelines when handling this compound.
A: The provided research articles predominantly focus on the cellular and molecular mechanisms of phorbol 13-acetate, with limited information on its PK/PD properties. While some studies use in vivo models, they primarily investigate the compound's effects on specific biological processes rather than its detailed pharmacokinetic profile. []
A: While phorbol 13-acetate is a powerful tool for in vitro research, its tumor-promoting activity limits its clinical use. The provided research primarily utilizes in vitro cell-based assays and some in vivo animal models to investigate the compound's effects on various cellular processes. [, , , , , , , , , , ] Clinical trials investigating phorbol 13-acetate as a therapeutic agent are not mentioned in the provided research.
ANone: Research on phorbol 13-acetate and related phorbol esters has significantly contributed to our understanding of:
- Protein Kinase C (PKC): Early research identified phorbol esters, including phorbol 13-acetate, as potent PKC activators. This discovery revolutionized the study of PKC and its role in various cellular processes. [, , , , , , ]
- Signal transduction: Phorbol 13-acetate has been instrumental in dissecting complex signal transduction pathways, such as the MAPK/ERK cascade, and their involvement in cell proliferation, differentiation, and apoptosis. [, , ]
- Tumor promotion: The tumor-promoting activity of phorbol esters, including phorbol 13-acetate, led to a deeper understanding of the multistep process of carcinogenesis and the role of tumor promoters in this process. [, , ]
ANone: Yes, research on phorbol 13-acetate exemplifies cross-disciplinary collaboration, drawing expertise from:
- Biochemistry: Understanding the interaction of phorbol 13-acetate with PKC and its downstream effects requires biochemical approaches to study protein-ligand interactions, enzyme kinetics, and signal transduction pathways. [, , , , , , ]
- Cell biology: Investigating the diverse cellular responses triggered by phorbol 13-acetate, such as proliferation, differentiation, and apoptosis, necessitates cell culture models, microscopy techniques, and molecular biology tools. [, , , , , , , , , , ]
- Immunology: The use of phorbol 13-acetate in immunology research highlights the interplay between PKC signaling and immune cell activation, cytokine production, and inflammatory responses. [, ]
- Computational chemistry: Molecular modeling and docking simulations have been crucial for studying the binding mode of phorbol 13-acetate to its target, understanding structure-activity relationships, and designing more selective PKC modulators. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


